1-Bromo-2-isothiocyanato-4-nitrobenzene
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Overview
Description
1-Bromo-2-isothiocyanato-4-nitrobenzene is an organic compound with the molecular formula C7H3BrN2O2S. It is a derivative of benzene, featuring bromine, isothiocyanate, and nitro functional groups.
Preparation Methods
The synthesis of 1-Bromo-2-isothiocyanato-4-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, and the presence of catalysts to facilitate the substitution reactions .
Chemical Reactions Analysis
1-Bromo-2-isothiocyanato-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-2-isothiocyanato-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-isothiocyanato-4-nitrobenzene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to inhibition or modification of their function . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Bromo-2-isothiocyanato-4-nitrobenzene can be compared with other benzene derivatives, such as:
1-Bromo-4-nitrobenzene: Lacks the isothiocyanate group, making it less reactive in certain biological applications.
1-Bromo-2,4-dinitrobenzene: Contains an additional nitro group, which can alter its chemical reactivity and applications.
1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene: The presence of a methyl group can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C7H3BrN2O2S |
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Molecular Weight |
259.08 g/mol |
IUPAC Name |
1-bromo-2-isothiocyanato-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-2-1-5(10(11)12)3-7(6)9-4-13/h1-3H |
InChI Key |
DDTHVXYYTNVDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=C=S)Br |
Origin of Product |
United States |
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